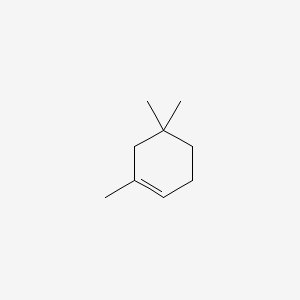

1,5,5-Trimethylcyclohexene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5,5-trimethylcyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h5H,4,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOOCIQDWNAXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867679 | |

| Record name | Cyclohexene, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-46-8, 68555-95-3 | |

| Record name | 1,5,5-Trimethylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,5-Trimethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068555953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5,5-trimethylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5,5-Trimethylcyclohexene from Isophorone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5,5-trimethylcyclohexene from isophorone (B1672270), a key transformation in organic synthesis. This document details the primary synthetic routes, providing in-depth experimental protocols, quantitative data, and a discussion of the underlying chemical principles. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively carry out this conversion.

Introduction

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a readily available and versatile α,β-unsaturated ketone. Its conversion to this compound involves the complete reduction of the carbonyl group to a methylene (B1212753) group. This transformation is valuable for the synthesis of various organic molecules where the cyclohexene (B86901) moiety serves as a crucial building block. The two principal methods for achieving this are the Wolff-Kishner reduction and the reduction of the corresponding tosylhydrazone derivative. This guide will explore both pathways in detail.

Synthetic Pathways

The synthesis of this compound from isophorone can be effectively achieved through two primary routes:

-

Route A: Wolff-Kishner Reduction: This classic organic reaction involves the direct reduction of the carbonyl group of isophorone using hydrazine (B178648) hydrate (B1144303) in the presence of a strong base at elevated temperatures.

-

Route B: Tosylhydrazone Reduction: This two-step process involves the initial formation of a tosylhydrazone from isophorone and tosylhydrazine, followed by reduction of the tosylhydrazone to the desired alkene.

The overall transformation is depicted in the following reaction scheme:

Caption: Synthetic routes from isophorone to this compound.

Experimental Protocols

Route A: Wolff-Kishner Reduction (Huang-Minlon Modification)

The Huang-Minlon modification of the Wolff-Kishner reduction is a one-pot procedure that offers improved yields and shorter reaction times compared to the original method.[1] This method is generally effective for the reduction of ketones to their corresponding alkanes.

Experimental Workflow:

Caption: Workflow for the Wolff-Kishner reduction of isophorone.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a distillation head and a reflux condenser, combine isophorone (1.0 eq), diethylene glycol (as solvent), potassium hydroxide (4.0-5.0 eq), and hydrazine hydrate (3.0-4.0 eq).

-

Initial Reflux: Heat the mixture to reflux for 1-2 hours. During this time, the hydrazone of isophorone is formed in situ.

-

Distillation: Remove the reflux condenser and arrange for distillation. Heat the reaction mixture to distill off water and excess hydrazine. This allows the reaction temperature to rise.

-

Final Reflux: Once the temperature of the reaction mixture reaches approximately 190-200 °C, reattach the reflux condenser and continue to heat at this temperature for an additional 3-5 hours. The evolution of nitrogen gas should be observed.

-

Work-up: Cool the reaction mixture to room temperature. Cautiously acidify the mixture with dilute hydrochloric acid and extract the product with diethyl ether or pentane.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield this compound.

Discussion of Side Reactions:

The Wolff-Kishner reduction of α,β-unsaturated ketones like isophorone can sometimes lead to side products. Potential side reactions include the formation of azines and pyrazolines.[2] The Huang-Minlon modification, by removing water, helps to minimize azine formation. Careful control of the reaction temperature is also crucial to avoid unwanted rearrangements.

Route B: Reduction of Isophorone Tosylhydrazone

This two-step method offers a milder alternative to the high temperatures required for the Wolff-Kishner reduction. The reduction of tosylhydrazones can be achieved with various reducing agents, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices.[3]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via tosylhydrazone reduction.

Detailed Protocol:

Step 1: Formation of Isophorone Tosylhydrazone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isophorone (1.0 eq) and tosylhydrazine (1.1 eq) in a suitable solvent such as methanol (B129727) or ethanol.

-

Reaction: Heat the mixture to reflux for approximately 3 hours.

-

Isolation: Cool the reaction mixture to room temperature. The tosylhydrazone may precipitate out of the solution. If so, collect the solid by filtration and wash with cold solvent. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Step 2: Reduction of Isophorone Tosylhydrazone

-

Reaction Setup: Suspend the prepared isophorone tosylhydrazone (1.0 eq) in a suitable solvent (e.g., methanol or tetrahydrofuran) in a round-bottom flask with a reflux condenser.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (excess, e.g., 4-5 eq) portion-wise to the suspension.

-

Reaction: Heat the mixture to reflux for several hours (typically 8 hours or until the reaction is complete as monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench any excess reducing agent with a dilute acid (e.g., 2 M HCl). Remove the solvent under reduced pressure.

-

Extraction and Purification: Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by column chromatography or distillation to afford this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, product, and the synthetic routes.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Isophorone | C₉H₁₄O | 138.21 | 215 |

| This compound | C₉H₁₆ | 124.22 | 130-132 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~5.3 ppm (m, 1H, vinylic C-H), ~1.9 ppm (m, 2H, allylic CH₂), ~1.6 ppm (s, 3H, vinylic CH₃), ~1.4 ppm (m, 2H, CH₂), ~0.9 ppm (s, 6H, gem-dimethyl) |

| ¹³C NMR | δ ~134 ppm (quaternary vinylic C), ~121 ppm (vinylic C-H), ~45 ppm (CH₂), ~34 ppm (quaternary C), ~31 ppm (CH₂), ~28 ppm (gem-dimethyl), ~23 ppm (vinylic CH₃) |

| IR (neat) | ν ~3020 cm⁻¹ (vinylic C-H stretch), ~2950-2860 cm⁻¹ (aliphatic C-H stretch), ~1670 cm⁻¹ (C=C stretch) |

Table 3: Comparison of Synthetic Routes

| Feature | Wolff-Kishner Reduction | Tosylhydrazone Reduction |

| Number of Steps | One-pot | Two steps |

| Reaction Conditions | Harsh (high temperature, strong base) | Milder (moderate temperature) |

| Reagents | Hydrazine hydrate, KOH/NaOH | Tosylhydrazine, NaBH₄/NaBH₃CN |

| Potential Side Reactions | Azine formation, pyrazolines | Incomplete reduction, potential for rearrangements depending on substrate |

| Substrate Scope | Broad for many ketones, but can be problematic for base-sensitive substrates | Good for base-sensitive substrates, may be sluggish for highly hindered ketones |

| Reported Yield | Generally good, but can be variable depending on the substrate and specific conditions. | Can be high, often with good purity. |

Conclusion

The synthesis of this compound from isophorone is a practical and valuable transformation in organic synthesis. Both the Wolff-Kishner reduction and the reduction of the tosylhydrazone offer viable pathways to the desired product. The choice of method will depend on the specific requirements of the synthesis, including the scale of the reaction, the availability of reagents, and the presence of other functional groups in the molecule. The Wolff-Kishner reduction, particularly the Huang-Minlon modification, provides a direct, one-pot route, while the tosylhydrazone reduction offers a milder alternative. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully implement these synthetic strategies.

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,5,5-Trimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1,5,5-trimethylcyclohexene, a trisubstituted cyclic alkene. The document details its physical and spectroscopic properties, offering a foundation for its identification and characterization. A significant focus is placed on its chemical reactivity, exploring key reactions such as electrophilic additions, oxidation, and reduction. While specific experimental data for this isomer is limited in publicly accessible literature, this guide extrapolates from the established principles of alkene chemistry and data from related isomers to provide a predictive framework for its behavior. This guide also outlines a plausible synthetic route and proposes experimental protocols. Visual aids in the form of reaction mechanisms and workflow diagrams are provided to enhance understanding.

Chemical and Physical Properties

This compound is a cyclic hydrocarbon with the molecular formula C₉H₁₆.[1] Its structure consists of a cyclohexene (B86901) ring substituted with three methyl groups, two of which are attached to the same carbon atom (C5), and one is at the double bond (C1). This substitution pattern significantly influences its physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆ | [1] |

| Molar Mass | 124.22 g/mol | [1] |

| Density | 0.7981 g/cm³ (estimate) | [1] |

| Boiling Point | 151.06 °C (estimate) | [1] |

| Melting Point | -91.55 °C (estimate) | [1] |

| CAS Number | 503-46-8 |

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a characteristic signal for the vinylic proton on the trisubstituted double bond. The methyl groups will appear as distinct singlets or doublets depending on their position and coupling.

-

¹³C NMR: The spectrum will display unique signals for each carbon atom in the molecule, with the olefinic carbons appearing in the characteristic downfield region for sp² hybridized carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for cyclic alkenes.[2][3]

-

C-H stretch (sp²): A band is expected above 3000 cm⁻¹ corresponding to the stretching of the C-H bond on the double bond.[4]

-

C-H stretch (sp³): Bands will appear below 3000 cm⁻¹ due to the C-H stretching of the methyl and methylene (B1212753) groups.[4]

-

C=C stretch: A medium intensity band is anticipated in the region of 1640-1680 cm⁻¹ for the trisubstituted carbon-carbon double bond.[3][5]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the electron-rich carbon-carbon double bond, making it susceptible to attack by electrophiles.[6]

Electrophilic Addition Reactions

As a trisubstituted alkene, this compound is expected to readily undergo electrophilic addition reactions. The regioselectivity of these reactions will follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form a more stable tertiary carbocation intermediate.

Diagram 1: General Mechanism of Electrophilic Addition

Caption: Electrophilic addition to this compound.

Oxidation Reactions

The double bond in this compound is susceptible to oxidation by various reagents, leading to different products depending on the reaction conditions.

Ozonolysis of this compound, followed by a reductive workup (e.g., with dimethyl sulfide), is expected to cleave the double bond and yield a keto-aldehyde.[7][8]

Diagram 2: Ozonolysis of this compound

Caption: Ozonolysis reaction of this compound.

Oxidation with cold, dilute potassium permanganate (B83412) is expected to yield a syn-diol.[9][10] Under hot, acidic, or basic conditions, oxidative cleavage of the double bond will occur, leading to a ketone and a carboxylic acid.[11][12]

Reduction Reactions: Catalytic Hydrogenation

Catalytic hydrogenation of this compound over a metal catalyst (e.g., Pt, Pd, or Ni) will reduce the double bond to a single bond, yielding 1,1,3-trimethylcyclohexane.[13][14] Due to the steric hindrance of the tetrasubstituted alkene, this reaction may require more forcing conditions compared to less substituted alkenes.[1]

Diagram 3: Catalytic Hydrogenation

Caption: Catalytic hydrogenation of this compound.

Synthesis

A plausible and common method for the synthesis of trisubstituted cyclohexene derivatives is through the dehydration of a corresponding tertiary alcohol. This compound could be synthesized from isophorone (B1672270), a readily available industrial chemical.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).

-

Reduction of the carbonyl group: The ketone functionality of isophorone can be selectively reduced to a tertiary alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

-

Dehydration of the tertiary alcohol: The resulting alcohol can then be dehydrated under acidic conditions (e.g., using sulfuric acid or phosphoric acid) to yield this compound as the major product, following Zaitsev's rule.

Diagram 4: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol

Step 1: Reduction of Isophorone

-

Dissolve isophorone in a suitable solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 2: Dehydration of 1,5,5-Trimethylcyclohex-2-en-1-ol

-

Place the crude alcohol in a distillation apparatus.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid).

-

Heat the mixture to induce dehydration and distill the resulting alkene.

-

Wash the distillate with a dilute sodium bicarbonate solution and then with water to remove any residual acid.

-

Dry the organic layer and redistill to obtain pure this compound.

Conclusion

This compound is a trisubstituted cyclic alkene with reactivity characteristic of its functional group. It is expected to undergo electrophilic addition, oxidation, and reduction reactions at the carbon-carbon double bond. While specific experimental data for this particular isomer is not abundant in the literature, its chemical behavior can be reliably predicted based on established principles of organic chemistry. The proposed synthetic route from isophorone offers a practical approach for its preparation in a laboratory setting. This guide provides a foundational understanding for researchers and professionals working with this and related chemical structures.

References

- 1. chimia.ch [chimia.ch]

- 2. physicsforums.com [physicsforums.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ozonolysis - Chemistry Steps [chemistrysteps.com]

- 9. chem.ualberta.ca [chem.ualberta.ca]

- 10. Oxidation of Alkenes: Mechanisms and Products - HSC Chemistry [hscprep.com.au]

- 11. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]

- 12. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 13. Highly Enantioselective Rhodium-Catalyzed Transfer Hydrogenation of Tetrasubstituted Olefins: Application toward the Synthesis of GPR40 Agonist MK-2305 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 1,5,5-Trimethylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5,5-trimethylcyclohexene, a valuable compound in organic synthesis and fragrance chemistry. This document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and data interpretation. Due to the limited availability of public experimental spectra for this compound, this guide incorporates predicted data to provide a thorough analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| =C-H (C2-H) | ~5.3 - 5.5 | Triplet |

| -CH₃ (C1-CH₃) | ~1.6 - 1.7 | Singlet |

| -CH₂- (C3) | ~1.9 - 2.1 | Multiplet |

| -CH₂- (C4) | ~1.4 - 1.6 | Multiplet |

| -CH₂- (C6) | ~1.2 - 1.4 | Multiplet |

| -C(CH₃)₂ (C5-CH₃) | ~0.9 - 1.0 | Singlet |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~130 - 135 |

| C2 | ~120 - 125 |

| C3 | ~30 - 35 |

| C4 | ~35 - 40 |

| C5 | ~30 - 35 |

| C6 | ~45 - 50 |

| C1-CH₃ | ~20 - 25 |

| C5-(CH₃)₂ | ~25 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic peaks for its alkene and alkane functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp² C-H) | ~3020 - 3050 | Medium |

| C-H stretch (sp³ C-H) | ~2850 - 2960 | Strong |

| C=C stretch | ~1640 - 1680 | Medium |

| CH₂ bend | ~1450 - 1470 | Medium |

| CH₃ bend | ~1365 - 1385 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak and various fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Intensity (%) | Possible Fragment Ion |

| 124 | High | [M]⁺ (Molecular Ion) |

| 109 | High | [M - CH₃]⁺ |

| 82 | Medium | Retro-Diels-Alder fragmentation |

| 67 | Medium | Further fragmentation |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a volatile liquid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

IR Spectroscopy

-

Sample Preparation: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

-

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Inject a small amount of a dilute solution of this compound in a volatile solvent (e.g., hexane) into the gas chromatograph (GC) coupled to the mass spectrometer (MS).

-

Ionization: Utilize electron ionization (EI) as the standard method.

-

Data Acquisition: The mass spectrometer will separate the ions based on their mass-to-charge ratio and generate a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted fragmentation of this compound.

An In-depth Technical Guide to the Isomers of Trimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of trimethylcyclohexene, molecules of interest in organic synthesis and medicinal chemistry. Due to their varied substitution patterns and stereochemistry, these isomers exhibit distinct physical, chemical, and spectroscopic properties. This document outlines the structures of key isomers, summarizes their quantitative data, presents detailed experimental protocols for their synthesis and characterization, and visualizes a representative synthetic workflow.

Introduction to Trimethylcyclohexene Isomers

Trimethylcyclohexene (C₉H₁₆) exists in numerous isomeric forms, which are categorized based on the position of the three methyl groups and the double bond within the cyclohexene (B86901) ring. These isomers can be further classified as positional isomers and stereoisomers (diastereomers and enantiomers). The structural diversity of these compounds leads to a range of chemical reactivity and physical properties, making them valuable synthons in the development of novel chemical entities. This guide focuses on several prominent positional isomers, detailing their properties and synthesis.

Positional Isomers and Their Properties

The location of the methyl groups and the double bond on the cyclohexene ring defines the positional isomers. The following sections provide available data for several of these isomers.

Table of Physical Properties

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 1,3,3-Trimethylcyclohexene | 1,3,3-Trimethylcyclohexene | 503-47-9 | 124.22 | - | - | - |

| 1,4,5-Trimethylcyclohexene | 1,4,5-Trimethylcyclohexene | 20030-32-4 | 124.22 | 144.85[1] | - | - |

| 1,6,6-Trimethylcyclohexene | 1,6,6-Trimethylcyclohexene | 69745-49-9 | 124.22 | 138.8[2] | 0.795[2] | 1.441[2] |

| 3,4,5-Trimethylcyclohexene | 3,4,5-Trimethylcyclohexene | - | 124.22 | - | - | - |

| 3,5,5-Trimethylcyclohexene | 3,5,5-Trimethylcyclohexene | 933-12-0 | 124.22 | 133.61 (estimate)[3] | 0.7934 (estimate)[3] | 1.4524 (estimate)[3] |

| (3S,6R)-1,3,6-Trimethylcyclohexene | (3S,6R)-1,3,6-trimethylcyclohexene | - | 124.22 | - | - | - |

| (3S,4R)-1,3,4-Trimethylcyclohexene | (3S,4R)-1,3,4-trimethylcyclohexene | 87954-38-9 | 124.22 | - | - | - |

Experimental Protocols

Detailed experimental protocols for the synthesis of every trimethylcyclohexene isomer are not widely published. However, general methods for the synthesis of substituted cyclohexenes can be adapted. A common and effective method is the dehydration of a corresponding trimethylcyclohexanol (B73185).

General Protocol for the Synthesis of Trimethylcyclohexenes via Dehydration of Trimethylcyclohexanols

This protocol describes a general procedure for the acid-catalyzed dehydration of a trimethylcyclohexanol to yield the corresponding trimethylcyclohexene. The specific starting alcohol will determine the resulting isomer mixture.

Materials:

-

Appropriate trimethylcyclohexanol (e.g., 1,3,3-trimethylcyclohexanol for the synthesis of 1,3,3-trimethylcyclohexene)

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution

-

Diethyl ether or other suitable organic solvent

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Distillation apparatus (condenser, receiving flask)

-

Heating mantle or oil bath

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: Place the chosen trimethylcyclohexanol into a round-bottom flask with a few boiling chips.

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with gentle swirling. The reaction is typically exothermic.

-

Dehydration: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle or oil bath. The lower-boiling alkene and water will co-distill.

-

Work-up:

-

Transfer the distillate to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with water and then with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Decant or filter the dried organic layer into a clean, dry round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

The crude trimethylcyclohexene can be further purified by fractional distillation to separate any isomeric products and unreacted starting material.

-

Characterization: The structure and purity of the synthesized trimethylcyclohexene isomers should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a trimethylcyclohexene isomer from its corresponding trimethylcyclohexanol.

Caption: Generalized workflow for the synthesis of trimethylcyclohexene isomers.

Conclusion

This technical guide provides a foundational understanding of the isomers of trimethylcyclohexene for professionals in the fields of chemical research and drug development. The provided data, while not exhaustive for all isomers, offers a starting point for further investigation. The generalized experimental protocol and workflow diagram serve as practical guides for the synthesis and purification of these valuable chemical compounds. Further research is warranted to fully characterize the complete range of trimethylcyclohexene isomers and explore their potential applications.

References

The Elusive Presence of 1,5,5-Trimethylcyclohexene and its Isomer in Essential Oils: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 1,5,5-trimethylcyclohexene and its structurally related isomer, 1,5,5-trimethyl-6-methylene-cyclohexene (B13795355), within the complex matrices of essential oils. While direct evidence for the widespread natural occurrence of this compound is limited, with some sources indicating it is not found in nature, its isomer offers a tangible point of investigation, having been identified in specific plant-derived aromatic extracts. This document provides a consolidated overview of the available quantitative data, experimental methodologies for analysis, and a plausible biosynthetic pathway.

Quantitative Data on 1,5,5-Trimethyl-6-methylene-cyclohexene

The primary source reporting the presence of a trimethylcyclohexene isomer is the essential oil of Glycosmis pentaphylla. However, the reported concentration of 1,5,5-trimethyl-6-methylene-cyclohexene exhibits significant variation across different studies, likely due to factors such as geographical origin of the plant material, harvesting time, and the specific analytical methods employed. The available quantitative data is summarized in the table below.

| Plant Source | Plant Part | Compound Name | Concentration (%) | Reference |

| Glycosmis pentaphylla (Retz.) Correa | Fresh Leaves | 1,5,5-Trimethyl-6-methylene-cyclohexene | Not specified, listed as a minor component | [1][2] |

| Glycosmis pentaphylla | Leaves | 1,5,5-trimethyl-6-(3-methyl-buta-1,3-dienyl)-cyclohexane | 0.21 | [3][4] |

Note: The compound listed in the second entry has a different substituent at the 6-position.

Experimental Protocols

The identification and quantification of volatile compounds like trimethylcyclohexene isomers in essential oils are predominantly carried out using a combination of hydrodistillation for extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from plant material is hydrodistillation, often utilizing a Clevenger-type apparatus.

-

Apparatus: Clevenger-type hydrodistillator.

-

Procedure:

-

Fresh or dried plant material (e.g., leaves of Glycosmis pentaphylla) is placed in a round-bottom flask.

-

The flask is filled with a sufficient volume of distilled water to submerge the plant material.

-

The apparatus is assembled, and the water is heated to boiling.

-

The steam, carrying the volatile essential oil components, rises and is condensed in a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a graduated burette, where the oil, being less dense, separates from the water.

-

The distillation process is typically carried out for a period of 3-4 hours to ensure complete extraction of the volatile components.

-

The collected essential oil is then dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at a low temperature (e.g., 4°C) prior to analysis.[3]

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying the individual chemical constituents of an essential oil.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

-

Typical GC Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of around 60-70°C, held for a few minutes, followed by a ramp up to a final temperature of 240-280°C at a rate of 3-5°C/min.

-

Injection Mode: Split injection with a split ratio of, for example, 1:50 or 1:100.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Compound Identification: The identification of 1,5,5-trimethyl-6-methylene-cyclohexene and other components is achieved by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries such as NIST and Wiley.[1][5]

-

Quantification: The relative percentage of each compound is typically calculated from the peak area in the total ion chromatogram without the use of a correction factor. For more accurate quantification, a calibration curve with an authentic standard would be required.[1]

Biosynthetic Pathway

1,5,5-Trimethyl-6-methylene-cyclohexene is a monoterpene. Monoterpenes are synthesized in plants from the precursor geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The cyclization of GPP, or its isomer linalyl pyrophosphate (LPP), by specific terpene synthases leads to the formation of various cyclic monoterpenes. The formation of 1,5,5-trimethyl-6-methylene-cyclohexene is likely a result of the cyclization of an acyclic precursor like β-myrcene.

Caption: Generalized biosynthetic pathway of 1,5,5-trimethyl-6-methylene-cyclohexene.

The experimental workflow for the analysis of essential oils can be visualized as a sequential process, starting from the plant material and ending with the identification and quantification of the chemical constituents.

Caption: Experimental workflow for essential oil analysis.

References

Thermochemical Profile of 1,5,5-Trimethylcyclohexene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermochemical data for 1,5,5-trimethylcyclohexene (C₉H₁₆, CAS No: 503-46-8). The information compiled herein is intended to be a valuable resource for professionals in research, science, and drug development who require accurate thermodynamic values for this compound. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents visualizations of the primary thermochemical reaction.

Core Thermochemical Data

Table 1: Enthalpy of Combustion and Formation of this compound

| Property | State | Value (kJ/mol) | Method | Reference |

| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -5595.7 | Combustion Calorimetry | Roth-Greifswald, 1911[1] |

| Standard Enthalpy of Formation (ΔfH°) | Liquid | -233 | Calculation from ΔcH° | NIST[1] |

Note: The enthalpy of formation was calculated by NIST based on the experimental enthalpy of combustion data.[1]

Experimental Protocols

A detailed experimental protocol from the original 1911 study by Roth-Greifswald is not available. However, the determination of the enthalpy of combustion for a liquid organic compound like this compound is typically performed using bomb calorimetry. A general procedure for this well-established technique is outlined below.

Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of combustion is determined by measuring the heat released when a substance is completely burned in a constant-volume container, known as a bomb calorimeter.

Methodology Outline:

-

Sample Preparation: A precise mass of the liquid sample (this compound) is placed in a crucible within the calorimeter's bomb. A fuse wire is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water surrounding the bomb is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The heat capacity of the calorimeter system is predetermined by burning a substance with a known heat of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated using the measured temperature change, the heat capacity of the calorimeter, and the mass of the sample. Corrections are applied for the heat of ignition and any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb.

Visualizations

To aid in the understanding of the thermochemical processes, the following diagrams illustrate the combustion reaction and the general workflow for its experimental determination.

References

An In-depth Technical Guide to 1,5,5-Trimethylcyclohexene: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5,5-trimethylcyclohexene (CAS No. 503-46-8), a substituted cycloalkene. Due to a notable lack of documented biological activity or application in drug development, this guide focuses on the fundamental chemical aspects of the compound, including its molecular structure, physicochemical properties, a proposed synthetic route, and available spectral data. This information is intended to serve as a foundational resource for researchers interested in the chemical synthesis and characterization of this and related molecules.

Molecular Structure and Identification

This compound is a cyclic alkene with the molecular formula C₉H₁₆.[1][2][3][4] Its structure consists of a six-membered cyclohexene (B86901) ring substituted with one methyl group at the C1 position and two methyl groups at the C5 position.

CAS Number: 503-46-8[1][2][3][4]

Molecular Formula: C₉H₁₆[1][2][3][4]

Synonyms: this compound

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Weight | 124.22 g/mol | [1][2] |

| Density | 0.7981 g/cm³ | [1][4] |

| Boiling Point | 151.06°C (estimate) | [1][4] |

| Melting Point | -91.55°C (estimate) | [1][4] |

| Refractive Index | 1.4461 | [1] |

| ¹³C NMR Spectroscopy | Data available | [5] |

Proposed Synthesis: Acid-Catalyzed Dehydration of 1,5,5-Trimethylcyclohexanol

A plausible and efficient method for the synthesis of this compound is the acid-catalyzed dehydration of 1,5,5-trimethylcyclohexanol. This E1 elimination reaction is a standard procedure for the preparation of alkenes from tertiary alcohols.

Reaction Pathway

The proposed synthesis proceeds via an E1 mechanism, as illustrated in the diagram below. The alcohol is first protonated by a strong acid, forming a good leaving group (water). Departure of the water molecule results in the formation of a tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields the alkene product.

Caption: Proposed E1 dehydration pathway for the synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is adapted from general procedures for the dehydration of cyclohexanols and should be optimized for this specific substrate.

Materials:

-

1,5,5-Trimethylcyclohexanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether

-

Boiling chips

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine 1,5,5-trimethylcyclohexanol and a few boiling chips.

-

Acid Addition: Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid with continuous stirring.

-

Dehydration: Gently heat the mixture to the boiling point. The alkene product will co-distill with water as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

-

Workup: Transfer the distillate to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with brine.

-

Drying and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification: Purify the crude product by simple distillation to obtain pure this compound.

Applications and Relevance in Drug Development

Currently, there is no significant information available in scientific literature or chemical databases to suggest that this compound has specific biological activities or is used as a key intermediate in drug development. The Good Scents Company database indicates it is not used for fragrance or flavor applications and has not been reported as a naturally occurring compound. Therefore, its primary relevance is within the context of synthetic organic chemistry as a substituted cycloalkene.

Conclusion

This compound is a structurally defined organic compound with established physicochemical properties. While its direct application in pharmacology or drug development is not documented, the synthetic methodology for its preparation is based on fundamental and well-understood chemical principles. The proposed synthesis via acid-catalyzed dehydration of the corresponding alcohol provides a reliable route for its preparation for further chemical research. This guide serves as a consolidated reference for the synthesis and characterization of this compound.

References

- 1. Cyclohexene, 1,5,5-trimethyl-3-methylene- [webbook.nist.gov]

- 2. 1,5,5-Trimethylcyclohexa-1,3-diene | 25866-59-5 | Benchchem [benchchem.com]

- 3. 3,5,5-Trimethylcyclohexene | C9H16 | CID 79132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4,5-Trimethylcyclohexene | C9H16 | CID 519741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

solubility and physical constants of 1,5,5-trimethylcyclohexene

An In-depth Technical Guide to the Solubility and Physical Constants of 1,5,5-Trimethylcyclohexene

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic compounds is paramount. This guide provides a detailed overview of the known , a volatile organic compound. The information is presented in a structured format to facilitate easy reference and application in a laboratory setting.

Physicochemical Data of this compound

The physical and chemical properties of this compound are summarized below. These constants are crucial for a variety of applications, from predicting its behavior in different environments to designing and interpreting experimental results.

Physical Constants

A compilation of the key physical constants for this compound is provided in the table below. These values have been aggregated from various chemical databases and literature sources.

| Property | Value | Units |

| Molecular Formula | C9H16 | - |

| Molar Mass | 124.22 | g/mol |

| Boiling Point | 140 - 151.06 | °C |

| Melting Point | -91.55 (estimate) | °C |

| Density | 0.7981 | g/cm³ |

| Refractive Index | 1.4461 | - |

Note: Some values, particularly the melting point, are estimated and should be considered as such.

Solubility Profile

Detailed quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure as a non-polar hydrocarbon, its solubility behavior can be predicted according to the principle of "like dissolves like".[1][2]

Expected Solubility:

-

Soluble in: Non-polar organic solvents such as hexane, toluene, diethyl ether, and chloroform.

-

Slightly soluble to insoluble in: Polar aprotic solvents like acetone (B3395972) and ethyl acetate.

-

Insoluble in: Polar protic solvents, most notably water.

Experimental Protocols

The following sections outline standardized experimental methodologies for determining the key physical constants and solubility of an organic compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its purity.[3][4] A common and effective method for its determination is the Thiele tube method, which requires a small amount of the sample.[5]

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing mineral oil.

-

The Thiele tube is gently heated.[6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[7][8]

Apparatus:

-

Pycnometer (or a volumetric flask)

-

Analytical balance

Procedure:

-

An empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is then filled with distilled water to a calibrated mark and weighed again to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume.

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound to the same calibrated mark.

-

The pycnometer containing the sample is weighed.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a fundamental physical property that is useful for identifying and assessing the purity of liquid compounds.[9] It is measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Dropper

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Lens paper

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent and dried with lens paper.[10]

-

A few drops of this compound are placed on the prism surface, and the prism is closed.

-

Light is directed through the sample, and the telescope is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[11]

Qualitative Determination of Solubility

A straightforward method to determine the qualitative solubility of a compound in various solvents.[1][12]

Apparatus:

-

Small test tubes

-

Graduated pipette or dropper

-

A selection of solvents (polar and non-polar)

Procedure:

-

Approximately 0.1 mL of this compound is placed in a small test tube.

-

About 2 mL of a chosen solvent is added to the test tube.

-

The mixture is agitated vigorously for about one minute.

-

The mixture is then observed to see if the this compound has dissolved completely, is partially soluble, or is insoluble. A single clear phase indicates solubility, while two distinct layers or a cloudy suspension indicates insolubility.

-

This process is repeated with a range of different solvents to build a solubility profile.[13]

Logical Relationships of Physicochemical Properties

The interplay between the molecular structure of this compound and its physical properties can be visualized. The following diagram, generated using the DOT language, illustrates these relationships.

References

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. vernier.com [vernier.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. chm.uri.edu [chm.uri.edu]

- 9. athabascau.ca [athabascau.ca]

- 10. davjalandhar.com [davjalandhar.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

Conformational Landscape of the 1,5,5-Trimethylcyclohexene Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational dynamics of cyclic moieties are of paramount importance in the fields of medicinal chemistry and materials science, directly influencing molecular recognition, reactivity, and biological activity. This technical guide provides an in-depth analysis of the conformational preferences of the 1,5,5-trimethylcyclohexene ring. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from well-established principles of cyclohexene (B86901) and substituted cyclohexane (B81311) conformational analysis to present a comprehensive theoretical framework. This guide summarizes expected conformational isomers, their relative stabilities, and the experimental and computational methodologies employed in such analyses. All quantitative data from analogous systems are presented in structured tables, and key concepts are visualized through diagrams to facilitate understanding.

Introduction to Cyclohexene Conformational Analysis

The cyclohexene ring, due to the presence of a double bond, adopts a half-chair or sofa conformation as its lowest energy state. The endocyclic double bond imposes planarity on the two vinylic carbons and their immediate neighbors, significantly influencing the overall ring puckering. The remaining four saturated carbon atoms can adopt various spatial arrangements to minimize steric and torsional strain. The two primary, interconverting half-chair conformations are typically of unequal energy in substituted cyclohexenes.

Conformational Isomers of this compound

The this compound ring is expected to exist predominantly in two half-chair conformations. The key structural feature of this molecule is the gem-dimethyl group at the C5 position and a single methyl group at the C1 position. The ring inversion process interconverts the pseudo-axial and pseudo-equatorial positions of the substituents on the saturated carbons.

The two primary half-chair conformers are distinguished by the orientation of the methyl group at C1, which can be either pseudo-axial or pseudo-equatorial. The gem-dimethyl groups at C5 will have one methyl group in a pseudo-axial and the other in a pseudo-equatorial orientation in each conformer.

Methodological & Application

Application of 1,5,5-Trimethylcyclohexene in the Synthesis of Safranal

Introduction: 1,5,5-Trimethylcyclohexene, also known as β-cyclogeraniolene, is a valuable cyclic monoterpene that serves as a versatile starting material in the synthesis of various natural products. Its inherent ring structure and substitution pattern make it an ideal precursor for the construction of more complex molecules, particularly those found in fragrances and flavorings. This application note details a two-step synthetic protocol for the preparation of safranal (B46814), a key component of saffron's aroma, starting from this compound.

Synthetic Strategy: The synthetic approach involves two key transformations:

-

Allylic Oxidation: The first step is the selective oxidation of the allylic methyl group of this compound to an aldehyde, yielding β-cyclocitral. This transformation is effectively achieved using selenium dioxide (SeO₂) as the oxidant, often in the presence of a co-oxidant like tert-butyl hydroperoxide (TBHP) to facilitate a catalytic cycle.

-

Dehydrogenation: The second step involves the introduction of a second double bond into the cyclohexene (B86901) ring of β-cyclocitral to form the conjugated system of safranal. A common and efficient method for this is allylic bromination with N-bromosuccinimide (NBS), followed by dehydrobromination using a mild base such as lithium carbonate.

This synthetic route provides a practical and efficient pathway to safranal, a high-value natural product, from a readily available starting material.

Experimental Protocols

Step 1: Synthesis of β-Cyclocitral via Allylic Oxidation

This protocol describes the allylic oxidation of this compound to β-cyclocitral using a catalytic amount of selenium dioxide with tert-butyl hydroperoxide as the stoichiometric oxidant.

-

Materials:

-

This compound

-

Selenium dioxide (SeO₂)

-

tert-Butyl hydroperoxide (TBHP), 70% in water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Salicylic (B10762653) acid (optional, as a catalyst promoter)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane, add a catalytic amount of selenium dioxide (0.05-0.10 eq).

-

If desired, a catalytic amount of salicylic acid can be added to accelerate the reaction.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add tert-butyl hydroperoxide (2.0-2.5 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford β-cyclocitral.

-

Step 2: Synthesis of Safranal from β-Cyclocitral

This protocol details the conversion of β-cyclocitral to safranal via a one-pot allylic bromination and dehydrobromination sequence.[1]

-

Materials:

-

β-Cyclocitral

-

N-Bromosuccinimide (NBS)

-

Lithium carbonate (Li₂CO₃)

-

Benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (as a radical initiator)

-

5% aqueous sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve β-cyclocitral (1.0 eq) in toluene.

-

Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

-

Heat the mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction by TLC.

-

After the allylic bromination is complete, cool the reaction mixture to room temperature.

-

Add lithium carbonate (1.5-2.0 eq) to the mixture.

-

Heat the suspension to 95-110 °C and stir for an additional 4-6 hours to effect dehydrobromination.

-

Cool the reaction mixture to room temperature and neutralize with a 5% aqueous solution of sodium carbonate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and remove the toluene by distillation.

-

Purify the resulting crude safranal by fractional distillation under reduced pressure to obtain the pure product.

-

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | This compound | β-Cyclocitral | SeO₂ (cat.), TBHP | 60-75% |

| 2 | β-Cyclocitral | Safranal | NBS, Li₂CO₃ | ~75%[1] |

Table 2: Spectroscopic Data for Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| β-Cyclocitral | C₁₀H₁₆O | 152.23 | 9.38 (s, 1H), 2.15-2.05 (m, 2H), 1.85 (s, 3H), 1.65-1.55 (m, 2H), 1.45-1.35 (m, 2H), 1.08 (s, 6H) | 192.5, 159.8, 135.2, 40.1, 34.5, 32.8, 28.3, 22.1, 19.5 | 2955, 1665, 1620, 1385 |

| Safranal | C₁₀H₁₄O | 150.22 | 10.15 (s, 1H), 6.95 (d, J=9.5 Hz, 1H), 6.25 (d, J=9.5 Hz, 1H), 2.55 (s, 2H), 2.15 (s, 3H), 1.05 (s, 6H) | 189.9, 154.2, 145.1, 133.8, 128.7, 40.5, 33.2, 26.8, 18.7 | 2960, 1670, 1630, 1580 |

Note: Spectroscopic data are approximate and may vary slightly depending on the specific instrumentation and conditions used.

Visualizations

References

Application Note: Catalytic Hydrogenation of 1,5,5-Trimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental chemical transformation in organic synthesis, widely employed in the pharmaceutical and fine chemical industries for the saturation of carbon-carbon double bonds. This application note provides a detailed protocol for the catalytic hydrogenation of 1,5,5-trimethylcyclohexene to its corresponding saturated alkane, 1,1,3-trimethylcyclohexane. The process involves the addition of molecular hydrogen across the double bond in the presence of a heterogeneous catalyst. The reaction is typically carried out under a hydrogen atmosphere and yields the desired product with high efficiency. Understanding the stereochemical outcome and optimizing reaction parameters are crucial for achieving high yields and purity of the target molecule. This document outlines the necessary procedures, safety precautions, and expected outcomes for this reaction.

Reaction Principle

The catalytic hydrogenation of this compound is a reduction reaction where hydrogen gas is added to the double bond of the cyclohexene (B86901) ring. This process is facilitated by a metal catalyst, which lowers the activation energy of the reaction. The reaction proceeds via the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond, resulting in the formation of the saturated cyclohexane (B81311) ring.

Data Presentation: Physical and Chemical Properties

A summary of the key physical and chemical properties of the reactant and the primary product is provided below for easy reference.

| Property | This compound (Reactant) | 1,1,3-Trimethylcyclohexane (Product) |

| Molecular Formula | C₉H₁₆[1] | C₉H₁₈[2] |

| Molar Mass | 124.22 g/mol [1] | 126.24 g/mol [2] |

| Boiling Point | 151.06 °C (estimate)[1] | 136-138 °C[2] |

| Density | 0.7981 g/cm³[1] | 0.778 g/cm³[2] |

| Water Solubility | Insoluble | Insoluble[2][3] |

Catalytic Systems and Stereochemical Outcome

The choice of catalyst can influence the stereoselectivity of the hydrogenation of substituted cyclohexenes. While the hydrogenation of this compound yields a single achiral product, the stereochemical outcomes for closely related substrates like 1,3,5-trimethylcyclohexene provide valuable insights into the directing effects of substituents and the nature of the catalyst surface. The table below summarizes the cis product formation in the hydrogenation of various methyl-substituted cyclohexenes with different catalysts.[4]

| Substrate | Catalyst | % Cis Product Formation |

| 1,3,5-Trimethylcyclohexene | Pt | 60 |

| 1,3,5-Trimethylcyclohexene | Rh | 54 |

| 1,3,5-Trimethylcyclohexene | Pd | 73 |

Experimental Protocol

This protocol details the procedure for the catalytic hydrogenation of this compound using Palladium on carbon (Pd/C) as the catalyst.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (B145695) (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (high purity)

-

Nitrogen gas (for inerting)

-

Filter aid (e.g., Celite®)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a clean and dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (approximately 0.1-0.2 M concentration).

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.

-

Inerting the System: Seal the flask and connect it to the hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

-

Hydrogenation: Replace the nitrogen atmosphere with hydrogen. If using a balloon, inflate it with hydrogen and attach it to the reaction flask. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (e.g., 1-4 atm).

-

Reaction: Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen. The reaction is typically run at room temperature. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen from the apparatus and purge the system with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The filtered catalyst is highly pyrophoric and should be kept wet and disposed of properly.

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The remaining liquid is the crude 1,1,3-trimethylcyclohexane.

-

Purification (if necessary): If required, the product can be further purified by distillation.

Safety Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[5] All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[5]

-

Catalyst Handling: Palladium on carbon is pyrophoric and must be handled with care under an inert atmosphere.[6] The used catalyst should be quenched by slowly adding it to a large volume of water and disposed of according to institutional safety guidelines.

-

Pressure Equipment: If using a high-pressure hydrogenation apparatus, ensure it is properly maintained and operated by trained personnel.[4] Always check for leaks before introducing hydrogen.[4]

Mandatory Visualizations

Caption: Experimental workflow for the catalytic hydrogenation.

Caption: Logical relationship of reaction components.

References

- 1. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 2. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-Catalyzed Aerobic Oxidative Dehydrogenation of Cyclohexenes to Substituted Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

experimental protocol for the epoxidation of 1,5,5-trimethylcyclohexene

This document provides a detailed experimental protocol for the synthesis of 1,2-epoxy-1,5,5-trimethylcyclohexane through the epoxidation of 1,5,5-trimethylcyclohexene. The primary method described utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for the epoxidation of alkenes.[1][2][3] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Epoxides are valuable synthetic intermediates due to their versatile reactivity, allowing for the introduction of various functionalities through ring-opening reactions. The epoxidation of cyclic alkenes, such as this compound, yields corresponding epoxides that can serve as building blocks in the synthesis of more complex molecules. The reaction with peroxyacids like m-CPBA is a common and reliable method for this transformation, proceeding via a concerted mechanism to deliver the oxygen atom to the double bond in a syn addition.[1]

Experimental Protocol

This protocol is adapted from established procedures for the epoxidation of olefins using m-CPBA.[4]

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, caution: handle with care as it is a potentially explosive peroxide)[4]

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for flash chromatography

-

Hexanes and ethyl acetate (B1210297) for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: To the cooled and stirring solution, add m-CPBA (1.1-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 15-20 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude epoxide by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1,2-epoxy-1,5,5-trimethylcyclohexane.[4]

Data Presentation

The following table summarizes hypothetical quantitative data for the epoxidation of this compound based on typical yields for similar reactions.

| Parameter | Value |

| Substrate | This compound |

| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Hypothetical Yield | 85-95% |

| Product | 1,2-Epoxy-1,5,5-trimethylcyclohexane |

| Purification Method | Flash Column Chromatography |

Experimental Workflow

References

Application Notes and Protocols for the GC-MS Analysis of 1,5,5-Trimethylcyclohexene Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction